2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride
Description
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol dihydrochloride is a quinuclidine derivative characterized by a bicyclic amine core (1-azabicyclo[2.2.2]octane) substituted with an ethanolamine group. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Its molecular formula is C₉H₁₈N₂O·2HCl, with a molecular weight of 275.17 g/mol. The compound’s stereochemistry and functional groups influence its pharmacological properties, particularly its affinity for nicotinic or muscarinic acetylcholine receptors .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-6-3-10-9-7-11-4-1-8(9)2-5-11;;/h8-10,12H,1-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLZJAQFIXQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCCO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride typically involves the reaction of quinuclidine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is heated to a temperature of around 60-80°C for several hours.
- The resulting product, 2-(quinuclidin-3-ylamino)ethan-1-ol, is then treated with hydrochloric acid to form the dihydrochloride salt.
Quinuclidine: is reacted with in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidin-3-one, while reduction could produce various amine derivatives.
Scientific Research Applications
Neuropharmacology
The azabicyclo structure is associated with modulation of neurotransmitter systems, particularly in the context of cognitive function and mood regulation. Research indicates that compounds similar to 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride may interact with serotonin and dopamine receptors, showing potential in treating mood disorders and cognitive impairments.
Antimicrobial Activity
Studies have demonstrated that derivatives of bicyclic compounds exhibit significant antibacterial properties. For example, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase, crucial for DNA replication.
Anticancer Properties
Research has indicated that bicyclic compounds can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a study reported an IC50 value of 15 µM against MCF-7 cells, suggesting considerable cytotoxicity.
Case Study 1: Anticancer Study
A study evaluated the effects of a related bicyclic compound on various cancer cell lines. Results indicated that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway.
Case Study 2: Neuroactivity Assessment
In vitro studies using rat brain slices demonstrated that a structurally similar azabicyclo compound modulated neurotransmitter release, suggesting potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to acetylcholine receptors, affecting neurotransmission in the central nervous system.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: Ethanolamine substituents (as in the target compound) enhance water solubility compared to ester derivatives (e.g., 2-phenylbutanoate), which are more lipophilic .
- Stereochemistry: Enantiomers like (3S)-3-aminoquinuclidine dihydrochloride exhibit distinct receptor-binding profiles compared to racemic mixtures, highlighting the importance of chiral centers .
- Pharmacological Targets: Palonosetron’s benzisoquinoline moiety confers specificity for 5-HT₃ receptors, whereas quinuclidine ethanolamine derivatives often target muscarinic or nicotinic receptors .
Key Observations :
- Salt Formation: Dihydrochloride salts are commonly employed to improve stability and solubility, as seen in both the target compound and (3S)-3-aminoquinuclidine dihydrochloride .
- Chromatography : Chiral separation methods (e.g., Chiralcel OD-3) are critical for isolating enantiopure quinuclidine derivatives, ensuring pharmacological efficacy .
Key Observations :
- Potency: The target compound’s ethanolamine group enhances muscarinic receptor affinity compared to ester-based analogues like Aceclidine .
- Safety : Dihydrochloride salts generally exhibit lower acute toxicity than free bases, likely due to improved pharmacokinetics .
Biological Activity
The compound 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol; dihydrochloride is a bicyclic amine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique bicyclic structure, which contributes to its interaction with various biological systems.
Chemical Structure and Properties
The chemical formula for 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol dihydrochloride can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 239.16 g/mol
Its structure includes a bicyclic azabicyclo[2.2.2]octane skeleton, which is known for its ability to mimic natural neurotransmitters and interact with various receptors in the central nervous system.
Pharmacological Properties
Research has indicated that compounds related to azabicyclo[2.2.2]octane derivatives exhibit significant pharmacological activities, including:
- Antiemetic Effects : Some derivatives have been shown to possess antiemetic properties, making them useful in the treatment of nausea and vomiting associated with chemotherapy and surgery.
- Gastrokinetic Activity : These compounds may enhance gastrointestinal motility, which can be beneficial for patients suffering from gastrointestinal disorders.
The biological activity of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly:
- Serotonin Receptors : It may act as an antagonist at serotonin receptors, which are involved in the regulation of nausea and vomiting.
- Dopamine Receptors : The compound may also interact with dopamine receptors, influencing mood and motor control.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and safety:
-
Study on Antiemetic Efficacy :
- A clinical trial assessed the effectiveness of an azabicyclo derivative in preventing chemotherapy-induced nausea and vomiting.
- Results indicated a significant reduction in nausea scores compared to placebo groups, highlighting its potential as a therapeutic agent.
-
Gastrokinetic Effects :
- Research published in pharmacology journals demonstrated that the compound enhanced gastric emptying in animal models.
- The study concluded that this effect could be beneficial for patients with delayed gastric emptying.
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Neuropharmacological Studies :
- Investigations into the neuropharmacological profiles of azabicyclo compounds showed modulation of neurotransmitter release, suggesting potential applications in treating depression and anxiety disorders.
Data Table: Summary of Biological Activities
Q & A
Basic Question: How can researchers optimize the synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol dihydrochloride to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires systematic experimentation with reaction parameters. Key factors include solvent selection (e.g., ethanol or dichloromethane), temperature control (reflux conditions at 70–80°C), and stoichiometric ratios of reactants. Design of Experiments (DoE) can be employed to identify critical variables and interactions. For example, fractional factorial designs reduce the number of trials while capturing effects of pH, solvent polarity, and reaction time. Post-synthesis purification via recrystallization or column chromatography is essential for removing unreacted intermediates. Reaction progress can be monitored using thin-layer chromatography (TLC) .
Basic Question: What analytical techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton environments and carbon骨架, with DEPT-135 distinguishing CH, CH₂, and CH₃ groups.
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for verifying bicyclic geometry and hydrochloride counterion placement.
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₉H₁₈Cl₂N₂O) and isotopic patterns.
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹, ethanol O-H bonds). Cross-referencing data ensures structural accuracy .
Basic Question: How should researchers assess the compound's stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies involve:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (e.g., >150°C indicates thermal stability).
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products.
- pH-Solubility Profiling: Evaluate solubility in buffers (pH 1–12) to identify optimal storage conditions. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation kinetics .
Advanced Question: What mechanistic approaches are used to study the compound's interactions with biological receptors?
Methodological Answer:
- In Vitro Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for muscarinic or nicotinic receptors.
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses within receptor active sites, guided by cryo-EM or X-ray structures.
- Functional Assays: Measure second messenger responses (e.g., Ca²⁺ flux via FLIPR) to determine agonist/antagonist activity. Data should be validated with knockout cell lines to confirm receptor specificity .
Advanced Question: How can this compound act as a catalyst or ligand in asymmetric synthesis?
Methodological Answer:
The bicyclic amine moiety can coordinate transition metals (e.g., Pd, Ru) for catalytic applications:
- Ligand Screening: Test enantioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using chiral HPLC to assess ee%.
- Kinetic Studies: Monitor reaction rates via in situ FTIR or NMR to identify rate-determining steps.
- Spectroscopic Characterization: XANES/EXAFS analyzes metal-ligand coordination geometry. Optimize solvent polarity (e.g., DMF vs. THF) to enhance catalytic turnover .
Advanced Question: How should researchers address contradictory data in biological activity across studies?
Methodological Answer:
- Source Analysis: Compare synthesis protocols (e.g., hydrochloride salt vs. freebase purity) and assay conditions (e.g., cell line variability).
- Statistical Validation: Apply multivariate ANOVA to isolate confounding variables (e.g., serum concentration in cell media).
- Dose-Response Replication: Repeat experiments with standardized IC₅₀/EC₅₀ protocols, ensuring batch-to-batch consistency via QC/QA metrics .
Advanced Question: What methods resolve enantiomer-specific effects in pharmacological studies?
Methodological Answer:
- Chiral Separation: Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to isolate enantiomers.
- Stereochemical Confirmation: Single-crystal X-ray diffraction or vibrational circular dichroism (VCD) verifies absolute configuration.
- In Vivo Pharmacokinetics: Compare bioavailability and metabolic clearance of enantiomers using LC-MS/MS in rodent models .
Advanced Question: How can computational modeling predict reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) maps reaction coordinates (e.g., transition states for nucleophilic substitutions).
- Machine Learning: Train models on existing reaction datasets (e.g., USPTO) to predict regioselectivity in derivatization.
- Hybrid Workflows: Integrate computational predictions with high-throughput screening (HTS) to validate novel synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
